Cas no 21997-23-9 (5-Nitro-3H-benzofuran-2-one)

5-Nitro-3H-benzofuran-2-one is a nitro-substituted benzofuran derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a benzofuran core with a nitro group at the 5-position and a lactone functionality, making it a versatile intermediate for further chemical modifications. The nitro group enhances reactivity, facilitating electrophilic or nucleophilic substitution reactions, while the lactone moiety offers opportunities for ring-opening transformations. This compound is particularly valuable in the development of heterocyclic compounds and bioactive molecules. Its well-defined molecular framework and synthetic utility make it a useful building block for researchers exploring novel chemical entities or studying structure-activity relationships.
5-Nitro-3H-benzofuran-2-one structure
5-Nitro-3H-benzofuran-2-one structure
Product Name:5-Nitro-3H-benzofuran-2-one
CAS No:21997-23-9
MF:C8H5NO4
MW:179.129602193832
MDL:MFCD18071597
CID:1029512
PubChem ID:601654
Update Time:2025-10-28

5-Nitro-3H-benzofuran-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-Nitrobenzofuran-2(3H)-one
    • 5-NITRO-3H-BENZOFURAN-2-ONE
    • 5-Nitro-1-benzofuran-2(3H)-one
    • 5-Nitrobenzofuran-2-one
    • CTK7H7175
    • SureCN983449
    • AS-3245
    • 21997-23-9
    • 5-nitro-2,3-dihydro-1-benzofuran-2-one
    • 5-nitro-3H-1-benzofuran-2-one
    • AKOS015833320
    • DTXSID00345064
    • Y14686
    • SCHEMBL983449
    • MFCD18071597
    • CS-0157641
    • 5-nitro-2(3H)-benzofuranone
    • AS-5297
    • A878825
    • 5-Nitro-1-benzofuran-2(3H)-one #
    • WAA99723
    • 5-Nitro-3H-benzofuran-2-one
    • MDL: MFCD18071597
    • Inchi: 1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2
    • InChI Key: OFONKIRKKMJQLZ-UHFFFAOYSA-N
    • SMILES: O1C(CC2C=C(C=CC1=2)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 179.02185
  • Monoisotopic Mass: 179.02185764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 69.44

5-Nitro-3H-benzofuran-2-one Security Information

  • HazardClass:IRRITANT

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Additional information on 5-Nitro-3H-benzofuran-2-one

Introduction to 5-Nitro-3H-benzofuran-2-one (CAS No: 21997-23-9)

5-Nitro-3H-benzofuran-2-one, identified by its Chemical Abstracts Service (CAS) number 21997-23-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with a nitro group substituent at the 5-position and a lactone ring at the 2-position. The structural features of 5-Nitro-3H-benzofuran-2-one make it a versatile scaffold for the development of bioactive molecules, particularly in the quest for novel therapeutic agents.

The nitro group in 5-Nitro-3H-benzofuran-2-one introduces electrophilic reactivity, which can be exploited in various synthetic transformations and biological interactions. This functional moiety is known to enhance binding affinity to certain biological targets, making it a valuable component in drug design. Furthermore, the lactone ring contributes to the molecule's stability and bioavailability, which are critical factors in pharmaceutical development.

In recent years, 5-Nitro-3H-benzofuran-2-one has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its benzofuran core is a common motif in natural products and synthetic drugs, exhibiting diverse biological activities. For instance, derivatives of this compound have shown promise in anti-inflammatory, antimicrobial, and anticancer applications. The nitro group's ability to undergo reduction to an amine or further functionalization allows for the creation of structurally diverse analogs with tailored biological properties.

One of the most compelling aspects of 5-Nitro-3H-benzofuran-2-one is its role in the development of targeted therapies. Researchers have leveraged its structural framework to design molecules that interact selectively with specific biological pathways. For example, studies have demonstrated that certain analogs of 5-Nitro-3H-benzofuran-2-one can inhibit enzymes involved in cancer cell proliferation or modulate inflammatory responses. These findings underscore the compound's potential as a lead structure for drug discovery.

The synthesis of 5-Nitro-3H-benzofuran-2-one typically involves multi-step organic reactions, starting from readily available precursors such as furan derivatives. The introduction of the nitro group is often achieved through nitration reactions, while the lactone formation can be facilitated by intramolecular cyclization under acidic conditions. These synthetic strategies highlight the compound's accessibility and suitability for further derivatization.

Recent advancements in computational chemistry have further enhanced the utility of 5-Nitro-3H-benzofuran-2-one in drug design. Molecular modeling studies have helped predict the binding modes of this compound with biological targets, providing insights into its mechanism of action. Such computational approaches are increasingly integral to modern medicinal chemistry, enabling more efficient and targeted drug development pipelines.

The pharmacokinetic properties of 5-Nitro-3H-benzofuran-2-one and its derivatives are also subjects of ongoing research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical studies have begun to elucidate these parameters, paving the way for more informed decisions in clinical development.

In conclusion, 5-Nitro-3H-benzofuran-2-one (CAS No: 21997-23-9) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in addressing unmet medical needs.

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